molecular formula C9H9ClO4S B168667 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid CAS No. 151104-64-2

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

Cat. No. B168667
M. Wt: 248.68 g/mol
InChI Key: QQSJQUSYMFGYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .


Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Summary of the Application : 3-(4-Chlorosulfonylphenyl)propionic acid is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
  • Synthesis of β-Amino Acid Derivatives

    • Summary of the Application : Natural monoterpenes have proved to be good starting materials for the synthesis of β-amino acid derivatives . In the past decade, a number of well-known synthetic procedures have been applied for the preparation of monoterpene-based β-amino acid derivatives, e.g. from β-lactams via the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to commercial or readily available monoterpenes .
    • Methods of Application : The specific method involves the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to commercial or readily available monoterpenes . This is a type of chemical reaction that involves the addition of a dipole to a dipolarophile to form a five-membered ring.
    • Results or Outcomes : The outcome of this process is the production of β-amino acid derivatives, which are excellent building blocks for versatile transformations .
  • Synthesis of PPARδ Agonists
    • Summary of the Application : 3-(Chlorosulfonyl)benzoic acid is used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
  • Organic Building Blocks

    • Summary of the Application : 3-(Chlorosulfonyl)benzoic acid is used as an organic building block . This means it is used in the synthesis of various organic compounds.
  • Synthesis of 3-chlorosulfonyl-4-fluoro-benzoic acid

    • Summary of the Application : 3-(Chlorosulfonyl)benzoic acid is used in the synthesis of 3-chlorosulfonyl-4-fluoro-benzoic acid .
    • Results or Outcomes : The outcome of this process is the production of 3-chlorosulfonyl-4-fluoro-benzoic acid .

properties

IUPAC Name

3-chlorosulfonyl-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJQUSYMFGYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397043
Record name 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

CAS RN

151104-64-2
Record name 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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